molecular formula C12H27BO2Sn B097974 tributyl(oxoboranyloxy)stannane CAS No. 17313-85-8

tributyl(oxoboranyloxy)stannane

Cat. No.: B097974
CAS No.: 17313-85-8
M. Wt: 332.9 g/mol
InChI Key: JXCWEMJGZBYJBL-UHFFFAOYSA-N
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Description

Tributyl(oxoboranyloxy)stannane is an organotin compound featuring a tributyltin core bonded to an oxoboranyloxy group. While direct literature on this specific compound is sparse, its structural analogs (e.g., tributyl esters with acyloxy or other oxygen-containing substituents) are well-documented. Organotin compounds are widely used in catalysis, polymer stabilization, and organic synthesis due to their Lewis acidity and ability to mediate cross-coupling reactions . The oxoboranyloxy group likely enhances its reactivity in boron-transfer reactions, though detailed mechanistic studies are lacking in the provided evidence.

Properties

CAS No.

17313-85-8

Molecular Formula

C12H27BO2Sn

Molecular Weight

332.9 g/mol

IUPAC Name

tributyl(oxoboranyloxy)stannane

InChI

InChI=1S/3C4H9.BO2.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1

InChI Key

JXCWEMJGZBYJBL-UHFFFAOYSA-N

SMILES

B(=O)O[Sn](CCCC)(CCCC)CCCC

Canonical SMILES

B(=O)O[Sn](CCCC)(CCCC)CCCC

Other CAS No.

17313-85-8

Synonyms

oxo[(tributylstannyl)oxy]borane

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxo[(tributylstannyl)oxy]borane typically involves the reaction of boric acid with tributyltin oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

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Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tributyl(oxoboranyloxy)stannane (inferred properties) with structurally related tributylstannane derivatives, based on substituent groups, molecular parameters, and applications:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Oxoboranyloxy (BOO−) C₁₂H₂₇BO₃Sn ~349 (estimated) Hypothesized use in boron-transfer reactions; potential catalyst in organic synthesis. Inferred
Tributyl(methacryloyloxy)stannane Methacryloyloxy (C₄H₅O₂−) C₁₅H₂₈O₂Sn 367.13 Polymer chemistry: stabilizer for PVC, cross-linking agent.
Tributyl(1-methoxyethenyl)stannane 1-Methoxyethenyl (C₃H₅O−) C₁₅H₃₂OSn 347.13 Liquid at room temperature; used in Stille coupling reactions. Storage at +4°C for stability.
Tributyl(isononanoyloxy)stannane Isononanoyloxy (C₉H₁₇O₂−) C₂₁H₄₄O₂Sn 471.30 Higher molecular weight; applications in coatings and adhesives.
Tributyl(isodecanoyloxy)stannane Isodecanoyloxy (C₁₀H₁₉O₂−) C₂₂H₄₆O₂Sn 485.33 Similar to isononanoyloxy derivative but with longer alkyl chain; enhanced lipophilicity.
Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane Dibromopropionyloxy (C₄H₅Br₂O₂−) C₁₅H₂₇Br₂O₂Sn 559.89 Bromine substituents increase reactivity; used as flame retardant or biocide.

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (e.g., dibromopropionyloxy in ): Increase Lewis acidity, enhancing catalytic activity but raising toxicity concerns. Long Alkyl Chains (e.g., isononanoyloxy in ): Improve solubility in nonpolar solvents and thermal stability, favoring use in polymer industries. Oxygen-Containing Groups (e.g., methacryloyloxy in ): Facilitate radical reactions, critical in polymerization processes.
  • Molecular Weight Trends: Longer substituent chains (e.g., isodecanoyloxy vs. methacryloyloxy) correlate with higher molecular weights and boiling points, impacting volatility and processing conditions.
  • Safety and Stability : Tributyl(1-methoxyethenyl)stannane requires refrigeration (+4°C) to prevent decomposition , whereas brominated analogs (e.g., ) may pose environmental risks due to bioaccumulation.

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